6-Fluoro-3-indolyl beta-d-ribofuranoside CAS 518033-39-1 properties
6-Fluoro-3-indolyl beta-d-ribofuranoside CAS 518033-39-1 properties
An In-Depth Technical Guide to 6-Fluoro-3-indolyl β-D-Ribofuranoside (CAS 518033-39-1): Properties, Mechanism, and Application
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-3-indolyl β-D-ribofuranoside, a specialized chromogenic substrate for the detection of β-glucosidase activity. We will delve into its core physicochemical properties, elucidate the enzymatic and chemical mechanism underlying its function, and present detailed, field-proven protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical guidance on the use of this sensitive biochemical tool. By synthesizing technical data with expert insights, this guide aims to empower users to effectively integrate this substrate into their experimental workflows for applications ranging from microbial identification to enzyme kinetics.
Introduction to Fluorinated Indolyl Glycosides in Biochemical Assays
Chromogenic substrates are indispensable tools in modern life sciences, enabling the visual or spectrophotometric detection of specific enzymatic activities. The underlying principle involves an enzyme-catalyzed cleavage of a colorless substrate, which releases a chromophore that subsequently forms a colored product. Among these, indolyl-based substrates are particularly prominent due to the unique properties of the indole moiety, which, upon enzymatic release and subsequent oxidation, dimerizes to form intensely colored indigo dyes.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and chemical biology. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's properties, including its metabolic stability, binding affinity to protein targets, and the electronic characteristics of adjacent functional groups.[1][2] In the context of a chromogenic substrate like 6-Fluoro-3-indolyl β-D-ribofuranoside, the 6-fluoro substitution is not merely an arbitrary modification. It is a deliberate design choice intended to fine-tune the substrate's performance, potentially by enhancing its stability or modulating the spectral properties of the resulting colored precipitate, thereby offering a refined alternative to its non-fluorinated counterparts.
Core Properties of 6-Fluoro-3-indolyl β-D-Ribofuranoside
The effective application of any chemical reagent begins with a thorough understanding of its fundamental properties. This section outlines the key physicochemical characteristics of 6-Fluoro-3-indolyl β-D-ribofuranoside, providing the foundational knowledge required for its proper handling, storage, and use.
Chemical Structure The molecule consists of a 6-fluoroindole core linked at the 3-position to a β-D-ribofuranose sugar moiety through an O-glycosidic bond. This glycosidic linkage is the specific target for enzymatic hydrolysis by β-glucosidases.
Table 1: Physicochemical Properties of 6-Fluoro-3-indolyl β-D-Ribofuranoside
| Property | Value | Source |
| CAS Number | 518033-39-1 | [3][4] |
| Chemical Formula | C₁₃H₁₄FNO₅ | [3] |
| Molecular Weight | 283.3 g/mol | [3] |
| Synonyms | 6-Fluoro-3-indolyl β-D-ribofuranoside; Rouge beta-D-ribofuranoside | [3] |
| Appearance | Typically an off-white to white powder | [5] |
| Solubility | Soluble in dimethylformamide (DMF) at a concentration of 1% (10 mg/mL). | [3] |
| Storage Conditions | Store at -20°C in a tightly closed container, under an inert atmosphere (e.g., nitrogen), and protected from light. | [3][6] |
| Melting Point | Data not readily available in public literature. Experimental determination is recommended if required. |
Solubility & Stability Insights The limited aqueous solubility of the indolyl moiety necessitates the use of an organic co-solvent, like DMF, to prepare stock solutions.[3] This is a critical practical consideration, as the final concentration of the organic solvent in the enzymatic assay must be low enough to not inhibit enzyme activity. The recommended storage conditions are paramount for ensuring the integrity of the glycosidic bond.[3][6] Premature hydrolysis due to improper storage (e.g., exposure to moisture, light, or non-neutral pH) can lead to high background signal and unreliable experimental results.
Mechanism of Action as a Chromogenic Substrate
The utility of 6-Fluoro-3-indolyl β-D-ribofuranoside is derived from a two-step reaction process: an initial enzyme-catalyzed hydrolysis followed by a non-enzymatic oxidative dimerization.
-
Enzymatic Hydrolysis: The process is initiated when a β-glucosidase enzyme recognizes and binds to the substrate. The enzyme's active site catalyzes the hydrolysis of the β-glycosidic bond, cleaving the ribofuranose sugar from the indole core. This releases the colorless, water-soluble intermediate, 6-fluoro-3-indoxyl.
-
Oxidative Dimerization: In the presence of molecular oxygen (typically from the air), two molecules of the liberated 6-fluoro-3-indoxyl undergo oxidative dimerization. This reaction forms 6,6'-difluoro-indigo, an intensely colored, water-insoluble precipitate. The resulting color is a distinct pale red, providing a clear visual indicator of enzymatic activity.[3]
This two-stage mechanism ensures that color formation is directly coupled to and dependent upon the presence of active β-glucosidase.
Caption: Mechanism of color formation via enzymatic hydrolysis and oxidative dimerization.
Applications in Research and Development
The specific and sensitive nature of this substrate lends it to several key applications across various scientific disciplines.
-
Microbiology: It is used as a diagnostic agent in microbiological media to identify and differentiate bacteria based on their expression of β-glucosidase. For example, colonies of Escherichia coli grown on agar containing the substrate will turn red if they possess the enzyme.[3]
-
Molecular Biology: In reporter gene assays, the gene encoding β-glucosidase can be linked to a promoter of interest. The expression level of the reporter gene, and thus the activity of the promoter under different conditions, can be quantified by measuring the intensity of the red color produced.
-
Enzyme Kinetics: Researchers can use this substrate to study the kinetics of purified β-glucosidase, determining parameters such as Kₘ and Vₘₐₓ, and to screen for potential enzyme inhibitors.
-
Drug Discovery: The 6-fluoroindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[7] While this substrate itself is a tool, studies involving enzymes that process it can provide insights relevant to the metabolism and interaction of fluorinated indole-based drug candidates.
The Advantage of the 6-Fluoro Moiety The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the indole ring. This may lead to several potential advantages over the non-fluorinated analog:
-
Enhanced Stability: The C-F bond is exceptionally strong, which can increase the overall chemical stability of the substrate.
-
Altered Kinetics: The electronic modification may subtly alter the substrate's affinity (Kₘ) for the enzyme's active site.
-
Modified Chromophore Properties: The fluorine substitution can shift the absorption maximum of the final indigo dye, potentially leading to a unique color or improved spectral properties for quantification.
Practical Guide & Experimental Protocols
This section provides a detailed, self-validating protocol for a standard β-glucosidase assay. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: Colorimetric Assay of β-Glucosidase Activity in a 96-Well Plate Format
Principle: This assay quantifies β-glucosidase activity by measuring the formation of the insoluble red precipitate over time. The intensity of the color is proportional to the amount of product formed and thus to the enzyme's activity.
Materials:
-
6-Fluoro-3-indolyl β-D-ribofuranoside (Substrate)
-
Dimethylformamide (DMF), anhydrous
-
Purified β-glucosidase (for positive control)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0; buffer choice should be optimized for the specific enzyme)
-
Test samples containing unknown β-glucosidase activity
-
Clear, flat-bottom 96-well microplate
-
Microplate reader or visual assessment
Reagent Preparation:
-
Substrate Stock Solution (10 mg/mL): Carefully weigh 10 mg of the substrate and dissolve it in 1 mL of anhydrous DMF. Vortex until fully dissolved. Rationale: DMF is used due to the substrate's poor aqueous solubility. The stock must be prepared fresh or stored in small aliquots at -20°C, protected from light and moisture to prevent degradation.[3]
-
Enzyme Positive Control: Prepare a working solution of purified β-glucosidase in Assay Buffer at a concentration known to give a robust signal within the desired timeframe.
-
Test Samples: Dilute your test samples (e.g., cell lysates, protein fractions) to the desired concentration in Assay Buffer.
Caption: General experimental workflow for a 96-well plate β-glucosidase assay.
Assay Procedure:
-
Plate Setup (Trustworthiness): Design the plate layout to include the following essential controls:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + Substrate Stock Solution. (Checks for spontaneous substrate degradation).
-
Positive Control: Assay Buffer + Positive Control Enzyme + Substrate. (Validates that the assay is working).
-
Sample Control: Assay Buffer + Test Sample. (Accounts for any intrinsic color in the sample).
-
Test Wells: Assay Buffer + Test Sample + Substrate.
-
-
Add Reagents: To the appropriate wells, add 90 µL of Assay Buffer, Positive Control, or Test Sample.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes. Rationale: This ensures all components are at the optimal reaction temperature before initiation.
-
Initiate Reaction: Add 10 µL of the Substrate Stock Solution to all wells except the Blank and Sample Control. Mix gently. Rationale: Initiating the reaction with the substrate synchronizes the start time for all wells. The final DMF concentration here is 10%, which should be tested for its effect on enzyme activity.
-
Incubation: Incubate the plate at the assay temperature for a set period (e.g., 15-60 minutes). The optimal time will depend on the enzyme concentration and should be determined empirically.
-
Read Results: The reaction can be assessed visually for the appearance of a pale red color. For quantitative results, since the product is a precipitate, endpoint measurement can be challenging. A common method is to measure the absorbance at a wavelength where the precipitate scatters light, typically between 540-570 nm, though a full spectral scan is recommended to find the optimal wavelength.
Synthesis and Chemical Context
While 6-Fluoro-3-indolyl β-D-ribofuranoside is commercially available, understanding its synthesis provides valuable context. A plausible, generalized synthetic route would involve standard methodologies from carbohydrate and heterocyclic chemistry.
-
Preparation of 6-Fluoroindole: The synthesis would begin with a commercially available 6-fluoroindole precursor.[7]
-
Glycosylation: The key step is the coupling of the 6-fluoroindole with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is typically catalyzed by a Lewis acid.
-
Deprotection: The final step involves the removal of the protecting groups (e.g., benzoyl groups) from the sugar moiety under basic conditions (e.g., using sodium methoxide in methanol) to yield the target compound.
Caption: A generalized pathway for the synthesis of 6-Fluoro-3-indolyl β-D-ribofuranoside.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[8]
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. In case of contact, wash affected areas thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.
Conclusion
6-Fluoro-3-indolyl β-D-ribofuranoside is a highly specific and sensitive chromogenic substrate that serves as a valuable tool for the detection and quantification of β-glucosidase activity. Its fluorinated indole core offers potential advantages in stability and performance. By understanding its core properties, mechanism of action, and the critical parameters of its experimental application, researchers can confidently and effectively employ this reagent to advance their work in microbiology, molecular biology, and enzymology.
References
-
6-Fluoro-3-indolyl beta-D-ribofuranoside , Glycosynth, [Link]
-
6-Fluoro-vitamin D3: a new antagonist of the biological actions of vitamin D3 and its metabolites which interacts with the intestinal receptor for 1 alpha,25(OH)2-vitamin D3 , PubMed, [Link]
-
6-Fluoro-1H-indol-3-yl beta-D-ribofuranoside — Chemical Substance Information , NextSDS, [Link]
-
Synthesis, Acute Toxicity, and Insecticidal Activity of Organofluorine Derivatives of β-D-Ribofuranoside , ResearchGate, [Link]
-
Indolyl beta-D-ribofuranoside , Glycosynth, [Link]
- Synthetic method of 6-fluoroindole-3-acetonitrile, Google P
-
Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones , Organic Chemistry Portal, [Link]
-
6-Chloro-1H-indol-3-yl beta-D-ribofuranoside — Chemical Substance Information , NextSDS, [Link]
-
Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][3][9]dioxin-2-yl)-2,3-dihydrobenzo[b][3][9]dioxine-5-carboxamide , MDPI, [Link]
-
Fluorination of 6-methyluracil and its nlcleosides , PMC, [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine , MDPI, [Link]
-
Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery , PubMed, [Link]
-
The Neolignan Honokiol and Its Synthetic Derivative Honokiol Hexafluoro Reduce Neuroinflammation and Cellular Senescence in Microglia Cells , MDPI, [Link]
Sources
- 1. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Glycosynth - 6-Fluoro-3-indolyl beta-D-ribofuranoside [glycosynth.co.uk]
- 4. nextsds.com [nextsds.com]
- 5. ≥98.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. ossila.com [ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
